1-Bromo-2,3,4-trimethylbenzene
Overview
Description
1-Bromo-2,3,4-trimethylbenzene is an organic compound with the molecular formula C9H11Br. It is a derivative of trimethylbenzene, where a bromine atom is substituted at the first position of the benzene ring. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trimethylbenzene can be synthesized through the bromination of 2,3,4-trimethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine molecule is activated by the catalyst to form a bromonium ion, which then attacks the aromatic ring to form the brominated product.
Industrial Production Methods: In an industrial setting, the bromination process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of solvents such as dichloromethane or carbon tetrachloride can help dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4-trimethylbenzene primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions at the remaining positions on the benzene ring, such as nitration, sulfonation, or alkylation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and alkyl halides for alkylation in the presence of a Lewis acid catalyst.
Major Products:
Nucleophilic Substitution: Products such as 2,3,4-trimethylphenol or 2,3,4-trimethylbenzonitrile.
Electrophilic Substitution: Products such as 1-bromo-2,3,4-trimethyl-5-nitrobenzene or 1-bromo-2,3,4-trimethylbenzenesulfonic acid.
Scientific Research Applications
1-Bromo-2,3,4-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various substituted aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates. It serves as a model compound to understand the mechanisms of such reactions.
Medicine: While not directly used as a drug, derivatives of this compound can be explored for their potential pharmacological activities.
Industry: It is used in the production of specialty chemicals, dyes, and polymers. Its brominated structure can impart flame-retardant properties to materials.
Mechanism of Action
The mechanism of action of 1-bromo-2,3,4-trimethylbenzene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the aromatic ring. In electrophilic substitution reactions, the aromatic ring undergoes activation by an electrophile, leading to the formation of a substituted product.
Molecular Targets and Pathways: The primary molecular target of this compound is the aromatic ring, where substitution reactions occur. The pathways involved include the formation of reactive intermediates, such as sigma complexes or arenium ions, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
1-Bromo-2,4,6-trimethylbenzene: Another brominated derivative of trimethylbenzene, differing in the positions of the methyl groups.
2-Bromo-1,3,5-trimethylbenzene: Similar structure but with bromine at a different position.
1,2,3-Trimethylbenzene: A non-brominated isomer of trimethylbenzene.
Uniqueness: 1-Bromo-2,3,4-trimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
1-bromo-2,3,4-trimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHISMPFNRVMPFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502890 | |
Record name | 1-Bromo-2,3,4-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40101-33-5, 38097-05-1 | |
Record name | 1-Bromo-2,3,4-trimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40101-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,3,4-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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